molecular formula C18H22N2O4S B11547402 N'-[(E)-(2,4-diethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide

N'-[(E)-(2,4-diethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide

Cat. No.: B11547402
M. Wt: 362.4 g/mol
InChI Key: YVBQUWQYCXHWIS-CPNJWEJPSA-N
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Description

N’-[(E)-(2,4-DIETHOXYPHENYL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a sulfonohydrazide group attached to a benzene ring, which is further substituted with a methyl group and a methylene bridge linked to a diethoxyphenyl group. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-DIETHOXYPHENYL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE typically involves the condensation reaction between 2,4-diethoxybenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-(2,4-DIETHOXYPHENYL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) may be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-DIETHOXYPHENYL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the methylene bridge.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-[(E)-(2,4-DIETHOXYPHENYL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-DIETHOXYPHENYL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonohydrazide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE
  • N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE
  • N’-[(E)-(2,4-DIFLUOROPHENYL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE

Uniqueness

N’-[(E)-(2,4-DIETHOXYPHENYL)METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE is unique due to the presence of the diethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

N-[(E)-(2,4-diethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C18H22N2O4S/c1-4-23-16-9-8-15(18(12-16)24-5-2)13-19-20-25(21,22)17-10-6-14(3)7-11-17/h6-13,20H,4-5H2,1-3H3/b19-13+

InChI Key

YVBQUWQYCXHWIS-CPNJWEJPSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)C)OCC

Canonical SMILES

CCOC1=CC(=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)C)OCC

Origin of Product

United States

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